molecular formula C10H7BrFNO2S2 B5828947 N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonamide

N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonamide

Cat. No.: B5828947
M. Wt: 336.2 g/mol
InChI Key: QXDZELHJEWIJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with thiophene-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)thiophene-2-carboxamide
  • N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonyl chloride

Uniqueness

N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonamide is unique due to its specific combination of a bromine and fluorine-substituted phenyl ring with a thiophene-2-sulfonamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2S2/c11-7-3-4-9(8(12)6-7)13-17(14,15)10-2-1-5-16-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDZELHJEWIJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.